4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid 4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685077
InChI: InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H7ClO4S2
Molecular Weight: 266.7 g/mol

4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid

CAS No.:

Cat. No.: VC17685077

Molecular Formula: C8H7ClO4S2

Molecular Weight: 266.7 g/mol

* For research use only. Not for human or veterinary use.

4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid -

Specification

Molecular Formula C8H7ClO4S2
Molecular Weight 266.7 g/mol
IUPAC Name 4-chlorosulfonyl-3-methylsulfanylbenzoic acid
Standard InChI InChI=1S/C8H7ClO4S2/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)
Standard InChI Key LVQWPWPSADYVBE-UHFFFAOYSA-N
Canonical SMILES CSC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Features

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylsulfanyl and chlorosulfonyl groups. The 1H^1\text{H}-NMR spectrum typically shows a singlet for the SCH3-\text{SCH}_3 protons at ~2.5 ppm, while aromatic protons resonate between 7.5–8.5 ppm, split due to coupling with adjacent substituents. In 13C^{13}\text{C}-NMR, the carbonyl carbon of the carboxylic acid appears near 170 ppm, with sulfonyl carbons observed between 50–60 ppm. Infrared (IR) spectroscopy confirms the presence of SO2Cl-\text{SO}_2\text{Cl} (asymmetric stretch ~1370 cm1^{-1}, symmetric stretch ~1170 cm1^{-1}) and COOH-\text{COOH} (O–H stretch ~2500–3000 cm1^{-1}, C=O stretch ~1700 cm1^{-1}).

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via chlorosulfonation of 3-(methylsulfanyl)benzoic acid using chlorosulfonyl chloride (ClSO3H\text{ClSO}_3\text{H}) under anhydrous conditions. The reaction proceeds through electrophilic aromatic substitution, where the chlorosulfonyl group replaces a hydrogen atom at the para position relative to the carboxylic acid group.

Reaction Scheme:

3-(Methylsulfanyl)benzoic acid+ClSO3HDCM, 0–5C4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid+HCl\text{3-(Methylsulfanyl)benzoic acid} + \text{ClSO}_3\text{H} \xrightarrow{\text{DCM, 0–5}^\circ \text{C}} \text{4-(Chlorosulfonyl)-3-(methylsulfanyl)benzoic acid} + \text{HCl}

Key parameters:

  • Solvent: Dichloromethane (DCM) or chloroform to stabilize reactive intermediates.

  • Temperature: 0–5°C to minimize side reactions such as polysubstitution.

  • Stoichiometry: Excess chlorosulfonyl chloride (1.5–2.0 equivalents) ensures complete conversion.

The crude product is purified via recrystallization from ethanol/water mixtures, yielding >75% pure material.

Industrial Production Considerations

Scaling up the synthesis requires addressing exothermicity and byproduct formation. Continuous flow reactors are employed to maintain low temperatures and improve heat dissipation. Post-synthesis, high-performance liquid chromatography (HPLC) ensures batch consistency, with acceptance criteria requiring ≥98% purity for pharmaceutical intermediates.

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The chlorosulfonyl group (SO2Cl-\text{SO}_2\text{Cl} ) serves as a prime site for nucleophilic attack. Common reactions include:

  • Aminolysis: Reaction with amines (RNH2\text{RNH}_2) produces sulfonamides, a critical class of antimicrobial agents:

    4-(ClSO2)-3-(SCH3)C6H3COOH+RNH24-(RNHSO2)-3-(SCH3)C6H3COOH+HCl\text{4-(ClSO}_2\text{)-3-(SCH}_3\text{)C}_6\text{H}_3\text{COOH} + \text{RNH}_2 \rightarrow \text{4-(RNHSO}_2\text{)-3-(SCH}_3\text{)C}_6\text{H}_3\text{COOH} + \text{HCl}

    Yields exceed 85% when using tertiary amines as HCl scavengers.

  • Hydrolysis: Controlled hydrolysis in aqueous base generates sulfonic acids:

    4-(ClSO2)-3-(SCH3)C6H3COOH+H2ONaOH4-(HO3S)-3-(SCH3)C6H3COOH+HCl\text{4-(ClSO}_2\text{)-3-(SCH}_3\text{)C}_6\text{H}_3\text{COOH} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{4-(HO}_3\text{S)-3-(SCH}_3\text{)C}_6\text{H}_3\text{COOH} + \text{HCl}

Medicinal Chemistry Applications

The compound’s dual functionality enables its use in prodrug design. For example, coupling the carboxylic acid with alcohols via ester linkages creates bioreversible derivatives, enhancing membrane permeability. Subsequent enzymatic hydrolysis regenerates the active acid in vivo.

Table 2: Potential Derivatives and Their Applications

Derivative TypeTarget ApplicationBiological Activity
SulfonamideAntibacterial agentsInhibition of dihydropteroate synthase
Ester prodrugAnti-inflammatory drugsCOX-2 inhibition
Sulfonic acidKinase inhibitorsATP-binding site competition

Analytical Characterization

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry in negative ion mode reveals a deprotonated molecular ion [MH][ \text{M} - \text{H} ]^- at m/z 265.9, consistent with the molecular weight of 266.7 g/mol. Fragmentation patterns show losses of SO2Cl-\text{SO}_2\text{Cl} (135 Da) and COOH-\text{COOH} (44 Da), aiding structural confirmation.

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 50:50 acetonitrile/water + 0.1% formic acid) elutes the compound at 6.8 minutes, with a symmetry factor of 1.2, indicating minimal tailing. This method is critical for purity assessment in quality control workflows.

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